Pyridostatin

描述

吡啶司坦是一种合成的小分子,以其稳定核酸中的G-四链体结构的能力而闻名。G-四链体是由DNA和RNA中富含鸟嘌呤的序列形成的二级结构。

准备方法

合成路线和反应条件: 吡啶司坦及其类似物通过一系列化学反应合成。一种常见的方法是在特定条件下,使2,6-二氨基吡啶与各种芳香醛反应,形成所需产物。反应通常需要二甲基亚砜(DMSO)等溶剂和对甲苯磺酸等催化剂。 反应混合物被加热以促进吡啶司坦的形成 .

工业生产方法: 吡啶司坦的工业生产涉及扩大实验室合成过程。 这包括优化反应条件,使用更大的反应容器,并通过各种纯化技术(如重结晶和色谱法)确保最终产品的纯度 .

化学反应分析

Types of Chemical Reactions

Pyridostatin does not participate in conventional reactions such as oxidation, reduction, or substitution. Instead, its primary mode of action involves non-covalent interactions with G4 DNA/RNA structures . These interactions stabilize G4s, which are guanine-rich secondary structures critical in telomere maintenance, transcription, and replication .

Stabilization of G-Quadruplexes

-

Reagents : Monovalent cations (K⁺ or Na⁺) are essential for G4 formation and stabilization .

-

Conditions : Physiological pH and temperature (e.g., 37°C) .

-

Mechanism :

Major Products and Outcomes

Synthetic Routes

This compound and its analogues are synthesized through multi-step reactions. A common approach involves:

-

Condensation of 2,6-diaminopyridine with aromatic aldehydes in the presence of DMSO and acidic catalysts .

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | 2,6-diaminopyridine, aromatic aldehyde | DMSO, p-toluenesulfonic acid, heat | Intermediate amide |

| 2 | Intermediate amide | NaOH (aq.), MeOH | This compound analogues |

Single-Molecule Analysis of G4 Stabilization

Single-molecule force spectroscopy revealed that this compound binds telomeric G4s, increasing their mechanical stability. This prevents unfolding by DNA/RNA polymerases, leading to replication/transcription stalling and DSB formation .

Biochemical Implications

-

DNA Damage : PDS-induced G4 stabilization triggers replication-dependent DSBs, particularly in S-phase cells, and transcription-dependent damage in G1/G2 cells .

-

Cell Cycle Arrest : Activation of ATM/DNA-PKcs pathways and γH2AX foci formation lead to checkpoint activation and cell cycle arrest .

-

Therapeutic Potential : Synergizes with DNA-PKcs inhibitors and paclitaxel in BRCA1/2-deficient cancers .

科学研究应用

Cancer Therapy

Pyridostatin's most prominent application lies in its role as an anti-cancer agent. Its ability to induce telomere dysfunction and DNA damage positions it as a promising candidate for targeting cancer cells, particularly those deficient in homologous recombination repair mechanisms, such as BRCA1/2-deficient tumors.

Efficacy Studies

- In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa, HT1080, and U2OS, with IC50 values ranging from 0.89 to 10 μM . Importantly, it shows an 18-fold selectivity for HT1080 cells over normal WI-38 fibroblasts, highlighting its potential for targeted therapy .

- A study revealed that this compound effectively reduced the proliferation of SV40-transformed human fibroblasts and various cancer cell lines by inducing DNA damage markers such as γH2AX .

Combination Therapies

Research suggests that combining this compound with other DNA-damaging agents or inhibitors of DNA repair pathways could enhance its therapeutic efficacy. For instance:

- Synergistic Effects : this compound has shown synergistic effects when used in conjunction with DNA-PKcs inhibitors, which are crucial for non-homologous end joining (NHEJ) repair pathways. This combination may improve outcomes in BRCA1/2-deficient tumors by exploiting their inherent vulnerabilities .

Neurodegenerative Disease Research

Beyond oncology, this compound is being explored for its implications in neurodegenerative diseases. Its role as a G4 stabilizer allows researchers to investigate the impact of G4 structures on neuronal health and disease progression.

- Neurotoxicity Studies : Recent studies indicate that this compound can induce neuronal death and synaptic damage in primary cortical neurons, suggesting a potential neurotoxic effect at certain concentrations . This raises questions about the balance between therapeutic benefits and potential side effects when considering this compound for neurological applications.

Development of Novel Therapeutics

The ongoing research into this compound derivatives aims to enhance specificity and potency as G-quadruplex binders. These efforts could lead to new compounds with improved pharmacological properties for both cancer treatment and other diseases associated with G4 structures.

Case Studies and Research Findings

作用机制

吡啶司坦通过与核酸中的G-四链体结构结合发挥作用。这些结构是由鸟嘌呤四联体的堆叠形成的,由Hoogsteen氢键稳定。 吡啶司坦的平面芳香结构使其能够插入鸟嘌呤四联体之间,稳定G-四链体并防止它被DNA和RNA聚合酶解开 .

吡啶司坦稳定G-四链体可以导致抑制端粒酶活性、破坏基因表达和诱导DNA损伤反应。 这些效应共同促成了该化合物的抗癌特性 .

相似化合物的比较

吡啶司坦是更广泛的G-四链体稳定剂类别的成员。类似的化合物包括:

BRACO-19: 另一个有效的G-四链体稳定剂,其结合模式与吡啶司坦不同.

TMPyP4: 一种卟啉类化合物,以其稳定G-四链体和抑制端粒酶活性的能力而闻名.

吡啶司坦的独特性: 吡啶司坦的独特之处在于它对G-四链体结构比对双链DNA具有更高的选择性。 这种选择性归因于其特定的结合相互作用和结构灵活性,使其成为研究G-四链体生物学和开发靶向疗法的宝贵工具 .

生物活性

Pyridostatin is a small molecule that has garnered attention for its ability to bind and stabilize G-quadruplex (G4) structures in DNA, which are associated with various biological processes, including gene regulation and DNA damage responses. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound primarily targets G-quadruplexes, which are secondary structures formed by guanine-rich sequences in DNA. By stabilizing these structures, this compound can interfere with normal DNA replication and transcription processes. This interference leads to:

- Replication Fork Stalling : In cells deficient in BRCA1 or BRCA2, this compound causes stalling of replication forks, resulting in DNA double-strand breaks (DSBs) that are particularly lethal to these cells due to their compromised homologous recombination repair pathways .

- Activation of Innate Immune Responses : this compound has been shown to trigger cGAS/STING-dependent immune responses when BRCA1 or BRCA2 is absent, contributing to its anti-tumor efficacy .

Anti-Tumor Activity

This compound exhibits significant anti-tumor activity, particularly against BRCA1/2-deficient tumors. In preclinical studies using patient-derived xenograft (PDX) models, this compound demonstrated the following:

- Efficacy Against Resistant Tumors : It was effective against tumors that had developed resistance to PARP inhibitors, showcasing its potential as a therapeutic agent in resistant cancer types .

- Combination Therapy Potential : When used in combination with other agents like paclitaxel and DNA-PKcs inhibitors, this compound enhanced the overall survival rates in mouse models of BRCA1/2-deficient tumors .

Table 1: Summary of Key Findings on this compound's Biological Activity

Long-Term Effects on Cell Growth

In a study examining the long-term growth inhibitory effects of this compound analogues on HT1080 cells, certain compounds demonstrated a strong reduction in population doublings over time. Notably, compounds showed significant growth arrest after prolonged exposure, indicating the potential for sustained anti-cancer effects .

Toxicity and Safety Profile

This compound has been reported to be well-tolerated in vivo without significant adverse effects when administered at optimized doses. A regimen of 7.5 mg/kg/day for five consecutive days followed by a break was shown to maintain good tolerability while effectively inhibiting tumor growth .

属性

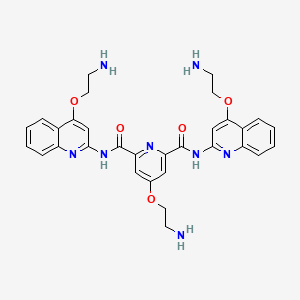

IUPAC Name |

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N8O5/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHSATQVJCTKEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Pyridostatin?

A1: this compound exhibits high specificity for G-quadruplexes (G4s), a non-canonical secondary structure formed by guanine-rich DNA or RNA sequences. [, , , , , , , , , , , , ]

Q2: How does this compound interact with G-quadruplexes?

A2: this compound binds to G4s through a combination of π-π stacking interactions between its aromatic rings and the guanine tetrads, as well as hydrogen bonding and electrostatic interactions between its aliphatic amine side chains and the phosphate backbone of the DNA or RNA. [, ] This binding stabilizes the G4 structure, interfering with its normal biological functions. [, , , ]

Q3: What are the downstream consequences of this compound binding to G-quadruplexes in cells?

A3: this compound binding to G4s can disrupt a variety of cellular processes, depending on the location and function of the targeted G4. These effects include:

- Inhibition of Telomerase Activity: this compound can bind to telomeric G4s, inhibiting the activity of telomerase, an enzyme essential for maintaining telomere length in cancer cells. [, , , ]

- Induction of DNA Damage: By interfering with DNA replication and repair processes, this compound can induce DNA double-strand breaks (DSBs), leading to genomic instability and cell death. [, , , , , , , , ]

- Modulation of Gene Expression: this compound can influence gene expression by binding to G4s located in promoter regions or within gene bodies, affecting transcription and potentially leading to changes in protein levels. [, , , , ]

- Inhibition of Viral Replication: Recent research suggests that this compound can inhibit the replication of certain viruses, such as rhinoviruses and enteroviruses, by targeting G4s within their RNA genomes. [, ]

Q4: How does this compound affect the innate immune response in cancer cells?

A4: this compound has been shown to induce the formation of micronuclei, fragments of chromosomes not incorporated into daughter cells during cell division. These micronuclei can then trigger the cGAS/STING pathway, a key component of the innate immune response, leading to the production of type I interferons and activation of other immune-related genes. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula for this compound is C26H27N7O2, and its molecular weight is 473.55 g/mol.

Q6: Is there spectroscopic data available for this compound?

A6: Yes, various spectroscopic techniques have been used to characterize this compound and its interactions with G4s. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure of this compound bound to G4s. []

- Circular Dichroism (CD) Spectroscopy: Employed to study the conformational changes induced in G4s upon this compound binding. [, ]

- Fluorescence Spectroscopy: Used to investigate the binding affinity and stoichiometry of this compound with G4s. [, ]

- Ultraviolet Resonance Raman (UVRR) Spectroscopy: Provides detailed information about the specific chemical groups involved in the interaction between this compound and G4s. []

Q7: Have computational methods been employed to study this compound and its interactions with G-quadruplexes?

A7: Yes, computational chemistry and modeling techniques have played a significant role in understanding the binding mode, affinity, and selectivity of this compound towards G4s. These methods include:

- Molecular Docking: Used to predict the binding pose and interactions of this compound within the G4 structure. [, ]

- Molecular Dynamics (MD) Simulations: Provide insights into the dynamic behavior of this compound-G4 complexes and the stability of these interactions over time. []

- Quantitative Structure-Activity Relationship (QSAR) Studies: Used to correlate the structural features of this compound and its analogs with their biological activity, providing guidance for the design of more potent and selective G4 binders. [, ]

Q8: How do structural modifications of this compound impact its activity and selectivity?

A8: SAR studies have been instrumental in understanding the key structural features of this compound that contribute to its G4 binding affinity and selectivity.

- Aromatic Core: The central pyridine ring and the two quinoline rings are essential for π-π stacking interactions with the G-tetrads. Modifications to these rings can significantly impact binding affinity. [, , ]

- Linker Length and Flexibility: The length and flexibility of the linkers connecting the aromatic rings to the central pyridine can affect the ability of this compound to adapt to different G4 conformations. Optimal linker length and flexibility are crucial for achieving high affinity and selectivity. [, , ]

- Side Chain Substituents: The amine side chains contribute to binding affinity through electrostatic interactions and hydrogen bonding with the DNA or RNA backbone. Modifications to these side chains can modulate the binding affinity and selectivity of this compound analogs. [, ]

Q9: What is known about the ADME properties of this compound?

A9: While detailed PK/PD studies are still limited, some research has provided insights into the ADME properties of this compound:

- Distribution: this compound has been shown to effectively target genomic loci associated with G4 binding proteins in cells, indicating successful cellular uptake and distribution. []

Q10: What evidence supports the efficacy of this compound in preclinical models?

A10: Preclinical studies have demonstrated promising anticancer activity of this compound in various in vitro and in vivo models:

- In Vitro Studies: this compound has shown potent cytotoxicity against a range of cancer cell lines, including those deficient in BRCA1/2 genes, which are involved in DNA repair. [, , , , , , ]

- Animal Models: In vivo studies using mouse models of cancer have demonstrated that this compound can inhibit tumor growth and improve survival. [, ]

Q11: Are there any known mechanisms of resistance to this compound?

A11: The emergence of resistance to anticancer agents is a major challenge. While specific resistance mechanisms to this compound have not been fully elucidated, potential mechanisms may involve:

Q12: Is there evidence for cross-resistance between this compound and other anticancer agents?

A12: Cross-resistance, where resistance to one drug confers resistance to other structurally or mechanistically related compounds, is a concern in cancer treatment. Limited data is available on cross-resistance with this compound. Research suggests that cells with increased expression of the DNA helicase BRIP1, involved in G4 unwinding, show resistance to both this compound and the G4 stabilizer TMPyP4, indicating a potential for cross-resistance among G4 ligands. []

Q13: What is the safety profile of this compound?

A13: While this compound has shown promising anticancer activity, thorough safety assessments are crucial before clinical translation. Further research is needed to fully elucidate the potential toxicity and long-term safety profile of this compound.

Q14: How does this compound research highlight the importance of cross-disciplinary collaboration?

A14: The development and characterization of this compound as a potential therapeutic agent exemplify the significance of cross-disciplinary research. This endeavor involves collaborations between:

- Chemistry and Medicinal Chemistry: Synthesis and structural optimization of this compound analogs with improved potency, selectivity, and pharmacological properties. [, , ]

- Molecular Biology and Genetics: Understanding the biological roles of G4s, identifying this compound targets, and elucidating its mechanisms of action. [, , , , , , ]

- Cell Biology and Biochemistry: Investigating the cellular effects of this compound, including its impact on DNA replication, repair, transcription, and cell signaling pathways. [, , , , , , , , , ]

- Computational Chemistry and Bioinformatics: Predicting G4 formation, modeling this compound-G4 interactions, and analyzing genomic data to identify potential therapeutic targets. [, , , , , ]

- Pharmacology and Toxicology: Evaluating the absorption, distribution, metabolism, excretion, and safety profile of this compound. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。